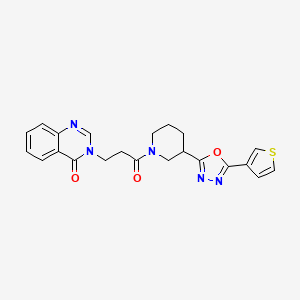

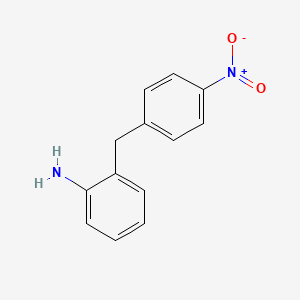

3-phenyl-5-(1-phenylpropyl)-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalyst Design and Synthesis

Research indicates the potential of triazole derivatives in the synthesis of catalysts. Saleem et al. (2013) and Saleem et al. (2014) explored half-sandwich Ruthenium(II) complexes using triazole-based ligands for catalytic oxidation and transfer hydrogenation processes. They found variations in catalytic efficiency depending on the donor atom coordination in the triazole skeleton, highlighting the role of triazole derivatives in catalyst design (Saleem et al., 2013) (Saleem et al., 2014).

Quantum Mechanical Studies

Al-Otaibi et al. (2020) conducted comprehensive quantum mechanical studies on triazole derivatives, including analysis of their structural, electronic, and biological properties. Their findings suggest potential applications in designing effective photosensitizers for dye-sensitized solar cells (DSSC) and highlight the versatility of triazole compounds in various scientific domains (Al-Otaibi et al., 2020).

Gas Phase Properties and Molecular Structure

Kai Wang et al. (2013) focused on the gas phase properties of 1,2,3-triazoles, providing insights into their fundamental characteristics like proton affinity and acidity. This research contributes to understanding the molecular structure and behavior of triazole derivatives in different states (Wang et al., 2013).

Corrosion Inhibition

Bentiss et al. (2007) studied the use of 4H-triazole derivatives for corrosion protection of mild steel in hydrochloric acid. They found that these compounds are effective inhibitors, demonstrating the practical applications of triazole derivatives in industrial settings (Bentiss et al., 2007).

Mecanismo De Acción

Target of Action

The primary targets of 3-phenyl-5-(1-phenylpropyl)-4H-1,2,4-triazole are two enzymes—mycobacterial leucyl-tRNA synthetase (LeuRS) and methionyl-tRNA synthetase (MetRS) . These enzymes play a crucial role in protein biosynthesis by catalyzing the covalent attachment of amino acid residues to cognate tRNAs .

Mode of Action

This compound interacts with its targets, LeuRS and MetRS, inhibiting their activity . This inhibition disrupts the normal process of protein biosynthesis, leading to a halt in the growth and multiplication of the bacteria .

Biochemical Pathways

The affected pathway is the protein biosynthesis pathway. By inhibiting LeuRS and MetRS, this compound disrupts the attachment of amino acid residues to cognate tRNAs . This disruption affects the downstream process of protein synthesis, leading to a halt in bacterial growth .

Pharmacokinetics

The compound has shown significant inhibitory activity towards mycobacterial metrs, suggesting it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of protein biosynthesis, leading to a halt in the growth and multiplication of the bacteria . This makes it a potential candidate for the development of novel antituberculosis agents .

Direcciones Futuras

The future directions for research on “3-phenyl-5-(1-phenylpropyl)-4H-1,2,4-triazole” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, similar compounds have shown promise as antituberculosis agents, suggesting potential avenues for future research .

Propiedades

IUPAC Name |

3-phenyl-5-(1-phenylpropyl)-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3/c1-2-15(13-9-5-3-6-10-13)17-18-16(19-20-17)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBUKKABTWIXTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=NC(=NN2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone](/img/structure/B2707591.png)

![ethyl (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2707594.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2707605.png)